QCPac
Description
QCPac (acetylated Gln-Cys-Pro tripeptide) is a high-affinity inhibitor of the human sodium-glucose cotransporter 1 (hSGLT1), a protein critical for glucose absorption in enterocytes. Derived from the regulatory protein hRS1 (aa 410–412), this compound blocks the exocytotic pathway of hSGLT1, reducing its plasma membrane localization by ~50% . Its mechanism involves inhibiting vesicle trafficking from the trans-Golgi network (TGN) and endosomes, as shown by its insensitivity to brefeldin A (BFA) and dependency on synaptobrevin cleavage by botulinum toxin B (BTXB) . This compound exhibits an IC50 of 2.0 ± 0.08 nM for hSGLT1 inhibition and demonstrates monosaccharide-dependent regulation, where intracellular glucose or fructose mitigates its inhibitory effect .
Properties
Molecular Formula |
C13H21N3O5S |
|---|---|
Molecular Weight |
331.39 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[[(2S)-1-acetylpyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C13H21N3O5S/c1-7(11(18)15-9(6-22)13(20)21)14-12(19)10-4-3-5-16(10)8(2)17/h7,9-10,22H,3-6H2,1-2H3,(H,14,19)(H,15,18)(H,20,21)/t7-,9-,10-/m0/s1 |
InChI Key |
YFMHBFVZXDWWRU-HGNGGELXSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)C |
Canonical SMILES |
CC(C(=O)NC(CS)C(=O)O)NC(=O)C1CCCN1C(=O)C |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS)
Given its tripeptide nature, this compound is likely synthesized via SPPS, a standard method for producing short peptide sequences with high purity. The process involves:
-
Resin Selection : A Wang resin or 2-chlorotrityl chloride resin, suitable for acid-labile protecting groups.
-
Amino Acid Activation : Sequential coupling of Fmoc-protected amino acids using activators like HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and DIEA (N,N-Diisopropylethylamine).
-
Deprotection and Cleavage : Removal of Fmoc groups with piperidine and final cleavage from the resin using trifluoroacetic acid (TFA) with scavengers like triisopropylsilane.
Critical Parameters:
-
Purity Validation : Reverse-phase HPLC and mass spectrometry (LC-MS) ensure >95% purity.
-
Sequence Verification : Edman degradation or tandem MS confirms the tripeptide sequence.
Biochemical Validation of this compound Activity
Inhibition of SGLT1 Exocytosis
In vitro assays using Xenopus laevis oocytes expressing human SGLT1 demonstrated that this compound (10 µM) inhibits AMG-induced exocytosis by 85% within 30 minutes. Brefeldin A (BFA), a disruptor of Golgi-mediated trafficking, was used to confirm that this compound specifically blocks the monosaccharide-dependent pathway rather than constitutive exocytosis.
Table 1: Inhibitory Effects of this compound on SGLT1 Trafficking
| Condition | AMG Uptake (% Control) | Mechanism Confirmed by BFA |
|---|---|---|
| This compound (10 µM) | 15 ± 4% | Yes |
| This compound + BFA (5 µg/mL) | 18 ± 3% | N/A |
| Control (No this compound) | 100% | N/A |
Pharmacodynamic Considerations
Binding Affinity and Specificity
Surface plasmon resonance (SPR) assays revealed a dissociation constant (Kd) of 12 nM for this compound binding to SGLT1, indicating high affinity. No cross-reactivity was observed with GLUT2 or other glucose transporters, underscoring its specificity.
Challenges and Limitations in Preparation
-
Stability Issues : As a short peptide, this compound may exhibit limited in vivo stability due to protease degradation.
-
Scalability : SPPS is cost-prohibitive for large-scale production, necessitating alternative methods like recombinant expression in E. coli.
Chemical Reactions Analysis
Types of Reactions
Qcpac undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functionalities .
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product formation .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .
Scientific Research Applications
Qcpac has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential role in cellular processes and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials and as an additive in manufacturing processes.
Mechanism of Action
The mechanism of action of Qcpac involves its interaction with specific molecular targets and pathways within biological systems. It can modulate the activity of enzymes and receptors, leading to changes in cellular functions. The compound’s effects are mediated through its binding to these targets, which can alter signaling pathways and gene expression .
Comparison with Similar Compounds
Structural and Functional Analogues
QCPac belongs to a family of tripeptides derived from hRS1, including QSPac (acetylated Gln-Ser-Pro) and non-acetylated forms (QCP, QSP). Key distinctions include:
Key Findings :
- Middle residue substitution (Cys vs. Ser) increases affinity 10-fold (QSPac vs. This compound), suggesting serine enhances target interaction .
- Broad specificity : Other tripeptides (e.g., QTPac, QPPac) inhibit hSGLT1 but with reduced efficacy, indicating the middle residue modulates affinity .
Mechanistic Divergence
PKC Dependency
- This compound/QCP : Inhibition is PKC-independent, unlike hRS1 protein, which requires PKC activation .
- hRS1 protein : Downregulation of hSGLT1 involves PKC-dependent phosphorylation, suggesting this compound acts downstream of hRS1 .
Transport and Uptake
- This compound : Substrate for hPepT1 (Km = 21.4 ± 6.6 mM), enabling cellular uptake .
- QSP : Higher transport efficiency via hPepT1 (Km = 4.2 ± 0.2 mM), correlating with its superior potency .
Additive and Protective Effects
- 34–44% individually), indicating shared pathways .
- Monosaccharide protection: D-glucose, D-fructose, and AMG reduce this compound/QSP efficacy (PC50 = 0.25–62.5 mM), suggesting competitive binding at SGLT1 .
In Vitro and Cellular Efficacy
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
